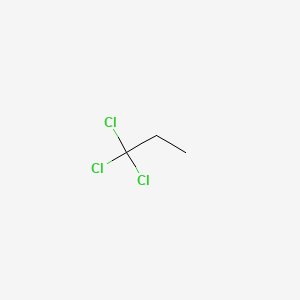
Hexafluorosilicon(2-);nickel(2+);hexahydrate
Vue d'ensemble
Description
Hexafluorosilicon(2-);nickel(2+);hexahydrate, also known as nickel(II) hexafluorosilicate hexahydrate, is a chemical compound with the molecular formula NiSiF6·6H2O. It is a coordination complex where nickel is coordinated to hexafluorosilicate anions and water molecules. This compound is known for its high purity and is often used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluorosilicon(2-);nickel(2+);hexahydrate can be synthesized by reacting nickel(II) salts with hexafluorosilicic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of nickel(II) salts (such as nickel(II) chloride or nickel(II) sulfate) in water.
- Addition of hexafluorosilicic acid to the solution.
- Crystallization of the product by evaporating the solvent or cooling the solution.
The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional purification steps, such as filtration and recrystallization, to ensure the high purity required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluorosilicon(2-);nickel(2+);hexahydrate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluorosilicate anion can be replaced by other ligands, leading to the formation of different nickel complexes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of nickel hydroxide and hexafluorosilicic acid.
Redox Reactions: Nickel(II) can participate in redox reactions, where it can be reduced to nickel(0) or oxidized to nickel(III).
Common Reagents and Conditions
Substitution Reactions: Common reagents include ligands such as ammonia, phosphines, and other anions. These reactions are typically carried out in aqueous or organic solvents.
Hydrolysis: Water or aqueous solutions are used as the medium for hydrolysis reactions.
Redox Reactions: Reducing agents (e.g., hydrogen gas, sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various nickel complexes with different ligands.
Hydrolysis: Nickel hydroxide and hexafluorosilicic acid.
Redox Reactions: Nickel metal or nickel(III) compounds.
Applications De Recherche Scientifique
Hexafluorosilicon(2-);nickel(2+);hexahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nickel complexes and materials.
Biology: Investigated for its potential effects on biological systems and as a tool for studying nickel’s role in biological processes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, catalysis, and as a component in specialized coatings and materials.
Mécanisme D'action
The mechanism of action of hexafluorosilicon(2-);nickel(2+);hexahydrate involves its interaction with various molecular targets and pathways. In biological systems, nickel ions can interact with proteins, enzymes, and nucleic acids, potentially affecting their structure and function. The hexafluorosilicate anion can also participate in reactions that influence the compound’s overall behavior and effects .
Comparaison Avec Des Composés Similaires
Hexafluorosilicon(2-);nickel(2+);hexahydrate can be compared with other similar compounds, such as:
Nickel(II) chloride hexahydrate: Similar in terms of nickel coordination but lacks the hexafluorosilicate anion.
Nickel(II) sulfate hexahydrate: Another nickel coordination complex with sulfate anions instead of hexafluorosilicate.
Hexafluorosilicon(2-);cobalt(2+);hexahydrate: Similar structure but with cobalt instead of nickel.
The uniqueness of this compound lies in its specific coordination environment and the presence of the hexafluorosilicate anion, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
hexafluorosilicon(2-);nickel(2+);hexahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Ni.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKXNSFDNAORRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H12NiO6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155907 | |
| Record name | Nickel hexafluorosilicate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26045-73-8 | |
| Record name | Nickel hexafluorosilicate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201155907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26045-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)







